molecular formula C10H10Br2OS B14034933 1-Bromo-1-(3-(bromomethyl)-5-mercaptophenyl)propan-2-one

1-Bromo-1-(3-(bromomethyl)-5-mercaptophenyl)propan-2-one

Cat. No.: B14034933
M. Wt: 338.06 g/mol
InChI Key: KGDWTWYBWGDAAU-UHFFFAOYSA-N
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Description

1-Bromo-1-(3-(bromomethyl)-5-mercaptophenyl)propan-2-one is an organic compound that contains bromine, sulfur, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-1-(3-(bromomethyl)-5-mercaptophenyl)propan-2-one typically involves multiple steps. One common method includes the bromination of a precursor compound, followed by the introduction of a mercapto group. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as iron(III) bromide to facilitate the bromination process.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-1-(3-(bromomethyl)-5-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution: Reagents like sodium thiolate or amines in the presence of a base such as sodium hydroxide.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of new compounds with different functional groups replacing the bromine atoms.

    Oxidation: Formation of disulfides or sulfonic acids.

    Reduction: Formation of alcohols from the carbonyl group.

Scientific Research Applications

1-Bromo-1-(3-(bromomethyl)-5-mercaptophenyl)propan-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-1-(3-(bromomethyl)-5-mercaptophenyl)propan-2-one involves its interaction with various molecular targets. The bromine atoms can participate in electrophilic substitution reactions, while the mercapto group can form strong bonds with metal ions or other nucleophiles. These interactions can lead to the formation of new compounds or the modification of existing ones, influencing their chemical and biological properties.

Comparison with Similar Compounds

Similar Compounds

    1-Bromopropane: A simpler brominated compound used as a solvent.

    1-Bromo-2-methylpropane: Another brominated compound with different structural features.

    Bromoethane: A related compound with a simpler structure.

Properties

Molecular Formula

C10H10Br2OS

Molecular Weight

338.06 g/mol

IUPAC Name

1-bromo-1-[3-(bromomethyl)-5-sulfanylphenyl]propan-2-one

InChI

InChI=1S/C10H10Br2OS/c1-6(13)10(12)8-2-7(5-11)3-9(14)4-8/h2-4,10,14H,5H2,1H3

InChI Key

KGDWTWYBWGDAAU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=CC(=C1)CBr)S)Br

Origin of Product

United States

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